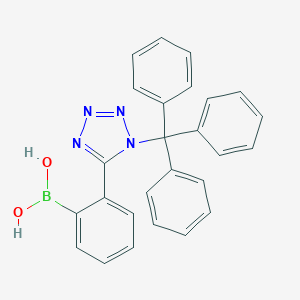
2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid has been reported in the literature . For instance, a solid phase synthesis of a cyclic peptoid bearing (1 H -tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach . The requisite monomeric Nosyl-protected N - (1-trityl-1 H -tetrazol-5-yl)methyl substituted glycine was accessed by a convenient synthesis involving Click reaction of Nosyl-protected N - (cyanomethyl)glycine methyl ester and sodium azide as a key step .Molecular Structure Analysis
The molecular structure of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid is represented by the formula C26H21BN4O2. This indicates that the compound contains 26 carbon atoms, 21 hydrogen atoms, 1 boron atom, 4 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid include a molecular weight of 432.3 g/mol, a density of 1.2 , and a boiling point of 685.2ºC at 760 mmHg .Scientific Research Applications
Medicinal Chemistry and Drug Development
2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid serves as a valuable reagent in the synthesis of pharmaceutical compounds. Specifically:
- Glaucoma and Diabetic Retinopathy Treatment : It contributes to the preparation of (biphenylmethyl)pyridone and (pyridylmethyl)pyridone pharmaceuticals, which have potential applications in treating glaucoma and diabetic retinopathy .
Energetic Materials
The compound’s tetrazole moiety plays a crucial role in energetic materials:
- Nitrogen-Rich Energetic Salts : Researchers employ tetrazoles like 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid as precursors for nitrogen-rich energetic salts. These materials exhibit excellent thermal stability and high nitrogen content, making them relevant for various applications .
Biomolecular Interactions
Peptoids containing tetrazole groups have gained attention due to their unique properties:
- Peptoid Research : Peptoids, which are poly-N-substituted glycines, offer enhanced proteolytic stability and increased cellular permeability compared to α-peptides. Cyclic peptoids, including those with (1H-tetrazol-5-yl)methyl pendants, find applications in studying biomolecular interactions .
Hypertension Treatment
The synthesized compounds related to 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid belong to the sartans family:
- Biphenyl Tetrazole in Hypertension Therapy : Biphenyl tetrazole is commonly used in hypertension treatment. Interestingly, research suggests a link between high blood pressure and bacterial infections, emphasizing the importance of understanding these interactions .
Material Chemistry
Tetrazoles exhibit diverse chemistry relevant to materials:
- Bioisosteres of Carboxylic Acids : Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near-pKa values. Scientists explore their potential in material science and medicinal chemistry .
Other Applications
Beyond the mentioned fields, 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid may find use in other areas, such as metal binding, phase transfer catalysis, and cation transport .
Mechanism of Action
Target of Action
It is known to act as a reagent in the synthesis of (biphenylmethyl)pyridone and (pyridylmethyl)pyridone pharmaceuticals . These pharmaceuticals are used for the treatment of glaucoma and diabetic retinopathy , suggesting that the compound may interact with targets related to these conditions.
Mode of Action
The compound interacts with its targets through the formation of C-C bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond formation, which is a key step in the synthesis of many pharmaceuticals .
Biochemical Pathways
The compound’s role in the synthesis of pharmaceuticals for glaucoma and diabetic retinopathy suggests it may influence pathways related to these conditions .
Result of Action
Its role in the synthesis of pharmaceuticals for glaucoma and diabetic retinopathy suggests it may have effects related to these conditions .
Action Environment
It’s known that the suzuki-miyaura reaction, which the compound is involved in, can be performed in water and toluene at temperatures between 25 and 85℃ . This suggests that temperature and solvent type may be important environmental factors.
properties
IUPAC Name |
[2-(1-trityltetrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOAZIDDOCSTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438411 | |
| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid | |
CAS RN |
144873-97-2 | |
| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid in Irbesartan synthesis?
A: 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid serves as a crucial building block in the synthesis of Irbesartan. [] The paper describes a novel process where this compound reacts with 2-butyl-3-(4-bromobenzyl)-1,3-diazospiro[4.4]non-1-ene-4-one. This reaction, facilitated by a specific solvent system and catalyst, leads to the formation of Irbesartan. This synthetic route highlights the importance of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid in achieving a potentially more efficient and cost-effective production of Irbesartan.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
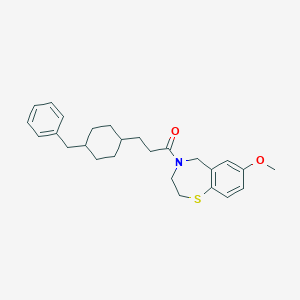




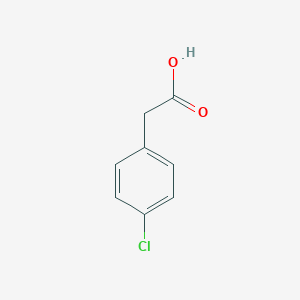
![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
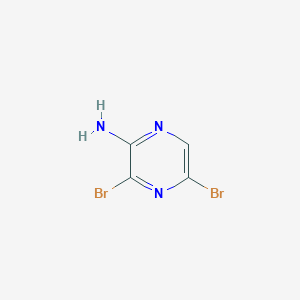
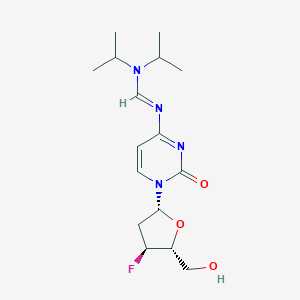
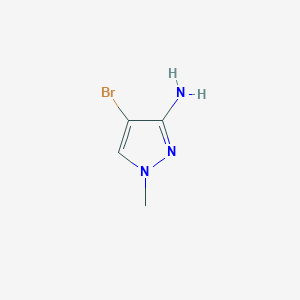
![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)
